2-(4-Chloronaphthalen-1-yl)acetic acid
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Overview
Description
2-(4-Chloronaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C12H9ClO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom at the 4-position and an acetic acid group at the 1-position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloronaphthalen-1-yl)acetic acid typically involves the chlorination of naphthalene followed by the introduction of the acetic acid group. One common method involves the reaction of 4-chloronaphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into naphthalenes with different substituents.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones and related compounds.
Reduction: Various substituted naphthalenes.
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-(4-Chloronaphthalen-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromonaphthalen-1-yl)acetic acid
- 2-(4-Fluoronaphthalen-1-yl)acetic acid
- 2-(4-Methylnaphthalen-1-yl)acetic acid
Uniqueness
2-(4-Chloronaphthalen-1-yl)acetic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its analogs. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
Properties
CAS No. |
15257-61-1 |
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Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-(4-chloronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H9ClO2/c13-11-6-5-8(7-12(14)15)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,14,15) |
InChI Key |
LCZVWFNEVFJDAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)CC(=O)O |
Origin of Product |
United States |
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